3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone
CAS No.: 884504-28-3
Cat. No.: VC2294014
Molecular Formula: C13H14F2O3
Molecular Weight: 256.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884504-28-3 |
|---|---|
| Molecular Formula | C13H14F2O3 |
| Molecular Weight | 256.24 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
| Standard InChI Key | WZYPVXLPRGTFTG-UHFFFAOYSA-N |
| SMILES | C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structure
Molecular Structure and Composition
3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone features a complex organic structure with the molecular formula C13H14F2O3 . The compound consists of three primary structural components: a 3,4-difluorophenyl group, a propanone (ketone) linker, and a 1,3-dioxane ring system. The 1,3-dioxane ring is a six-membered heterocyclic structure containing two oxygen atoms at positions 1 and 3, which contributes to the compound's unique chemical properties and potential reactivity patterns.
The structural arrangement includes a propyl chain connecting the 1,3-dioxane ring to the ketone functionality, which is then attached to the difluorophenyl group. This particular arrangement creates a molecule with diverse functional groups that could exhibit interesting chemical behaviors in various reaction conditions.
Nomenclature and Identifiers
According to chemical database information, the IUPAC name for this compound is 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone . The compound is registered under various identification systems that allow for its precise tracking in scientific and commercial contexts.
Table 1: Identification Parameters of 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone
These identifiers are crucial for unambiguous identification and referencing of the compound in scientific literature, regulatory documents, and commercial catalogs.
Physical and Chemical Properties
Physical State and Appearance
3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is documented as a white solid according to commercial supplier information . This physical state is consistent with what would be expected for a compound of this molecular weight and structural features. The solid appearance makes it suitable for standard handling and storage protocols typically employed in laboratory settings.
Physicochemical Properties
The available data on the physicochemical properties of 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is summarized in the following table:
Table 2: Physicochemical Properties of 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone
It is noteworthy that some of the physicochemical parameters, particularly the boiling point and density, are computational predictions rather than experimentally determined values. The relatively large uncertainty ranges (±32.0 °C for boiling point and ±0.06 g/cm³ for density) reflect the inherent limitations of prediction methodologies in the absence of experimental verification.
Structural Analogs and Related Compounds
Difluorinated Isomers
The search results revealed several structurally related compounds that differ only in the position of the fluorine atoms on the phenyl ring, creating a family of positional isomers:
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2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-25-0)
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2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-24-9)
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3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-29-4)
These structural analogs form a comprehensive series that likely enables structure-activity relationship studies in various research contexts. The different positions of the fluorine substituents would be expected to influence electronic distribution, dipole moments, and consequently, the reactivity and biological properties of these compounds.
Significance of Structural Variations
The existence of multiple fluorinated isomers suggests deliberate synthetic efforts to create a family of related structures. Such structural variations are common in medicinal chemistry and materials science research, where subtle molecular modifications can significantly impact performance characteristics.
The different positional isomers may exhibit varying physicochemical properties, including solubility profiles, melting points, and chemical reactivity patterns. These differences could be exploited in applications requiring fine-tuning of molecular properties for specific purposes.
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